molecular formula C11H10N2OS B1256556 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole CAS No. 126769-93-5

3-(Isothiocyanatomethyl)-1-methoxy-1H-indole

Cat. No.: B1256556
CAS No.: 126769-93-5
M. Wt: 218.28 g/mol
InChI Key: FLURSKCCKANNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isothiocyanatomethyl)-1-methoxy-1H-indole, also known as (1-methoxyindol-3-yl)methyl isothiocyanate, belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in brassicas. This makes this compound a potential biomarker for the consumption of this food product.
3-(isothiocyanatomethyl)-1-methoxyindole is a member of the class of indoles that is 1H-indole carrying methoxy and isothiocyanatomethyl substituents at positions 1 and 3 respectively. It has a role as an Arabidopsis thaliana metabolite. It is an isothiocyanate and a member of indoles.

Scientific Research Applications

Scientific Research Applications of 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole

Antimicrobial Applications

Indole derivatives, including structures similar to this compound, have demonstrated antimicrobial properties. For instance, synthesized indole compounds, like those in a study by Kalshetty et al., were shown to possess antimicrobial potential. These compounds were synthesized through multiple steps, leading to the formation of various heterocyclic structures. The synthesized compounds were screened for antimicrobial potential, showcasing their relevance in this field (Kalshetty, Gani, & Kalashetti, 2012).

Antioxidant Properties

Compounds from the Indole-3-carbinol family, which are structurally related to this compound, have been studied for their antioxidant properties. Vo and Mechler's research suggested that natural Indole-3-carbinols (I3Cs) with specific substitutions, such as OH groups in the indole ring, demonstrate increased radical scavenging activity. This points to potential dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).

Catalysis in Organic Synthesis

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been documented, indicating that compounds similar to this compound can participate in catalytic processes. This reaction pathway, as discussed by Zheng, Zhang, and Cui, is mild and efficient, opening up diverse possibilities for product formation and applications in organic synthesis (Zheng, Zhang, & Cui, 2014).

Biochemical Interactions and Effects

Agerbirk et al. described the biochemical interactions and effects of indole glucosinolates, closely related to this compound. They explained the enzymatic hydrolysis process, the formation of various physiologically active indole compounds, and their implications in plant defense and human diets. This research underscores the biochemical significance and potential health implications of indole compounds (Agerbirk, Vos, Kim, & Jander, 2008).

Properties

CAS No.

126769-93-5

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-(isothiocyanatomethyl)-1-methoxyindole

InChI

InChI=1S/C11H10N2OS/c1-14-13-7-9(6-12-8-15)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3

InChI Key

FLURSKCCKANNKS-UHFFFAOYSA-N

SMILES

CON1C=C(C2=CC=CC=C21)CN=C=S

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CN=C=S

126769-93-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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